

An In-depth Technical Guide to the Chemical Properties of (Hydroxymethyl)phosphonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Hydroxymethyl)phosphonic acid

Cat. No.: B584854

[Get Quote](#)

(Hydroxymethyl)phosphonic acid, also known as phosphonomethanol, is an organophosphorus compound with significant relevance in synthetic chemistry and as a building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

(Hydroxymethyl)phosphonic acid is a phosphonic acid characterized by a hydroxymethyl group directly attached to the phosphorus atom.^[1] It is structurally related to phosphonic acid and is the conjugate acid of a hydroxymethylphosphonate(1-).^[1]

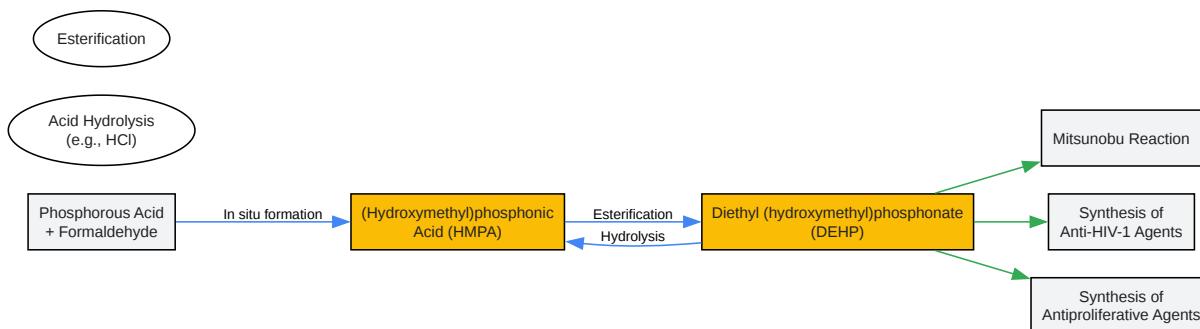
- IUPAC Name: **(Hydroxymethyl)phosphonic acid**^[1]
- Molecular Formula: CH₅O₄P^[1]
- SMILES: C(O)P(=O)(O)O^[2]
- InChI: InChI=1S/CH5O4P/c2-1-6(3,4)5/h2H,1H2,(H2,3,4,5)^[2]
- InChIKey: GTTBQSNGUYHPNK-UHFFFAOYSA-N^[2]
- CAS Number: 2617-47-2^[1]

Physicochemical Properties

The physical and chemical properties of **(Hydroxymethyl)phosphonic acid** and its common diethyl ester are summarized in the table below. The diethyl ester is often used in synthesis due to its more favorable solubility in organic solvents.

Property	(Hydroxymethyl)phosphonic acid	Diethyl (hydroxymethyl)phosphonate	Reference(s)
Molecular Weight	112.02 g/mol	168.13 g/mol	[1] [3]
Exact Mass	111.99254563 Da	-	[1]
Appearance	-	Clear, colorless to yellow viscous liquid	[3] [4]
Boiling Point	-	124-126 °C @ 3 mmHg	[4] [5]
Density	-	1.14 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	-	1.444	[4]
Flash Point	-	> 110 °C (> 230 °F)	[4] [5]
Water Solubility	-	500 g/L at 20 °C	[4]
pKa (Predicted)	-	13.00 ± 0.10	[4]
Topological Polar Surface Area	77.8 Å ²	-	[1]

Acidity and Reactivity


As a phosphonic acid, **(Hydroxymethyl)phosphonic acid** is a diprotic acid. The phosphonic acid moiety (-P(O)(OH)₂) is acidic, and its reactivity is centered around the P-C bond, the P=O group, and the hydroxyl groups.

The hydrolysis of phosphonate esters to the corresponding phosphonic acid is a common reaction, typically carried out under acidic conditions, for instance, by refluxing with hydrochloric acid.[6]

(Hydroxymethyl)phosphonic acid and its esters are versatile intermediates. The diethyl ester, Diethyl (hydroxymethyl)phosphonate (DEHP), is a reactant in the synthesis of various compounds, including:

- α - and β -dialkoxyphosphoryl isothiocyanates for antiproliferative studies.[4][7]
- Phosphonates with anti-HIV-1 activity.[4][7]
- It is also utilized in Mitsunobu reactions and in studies of FBPase inhibition.[4][7]

Furthermore, **(Hydroxymethyl)phosphonic acid** can be produced in situ from phosphorous acid and formaldehyde and can act as a corrosion inhibitor.[8]

[Click to download full resolution via product page](#)

Caption: Key reactions of **(Hydroxymethyl)phosphonic acid** and its diethyl ester.

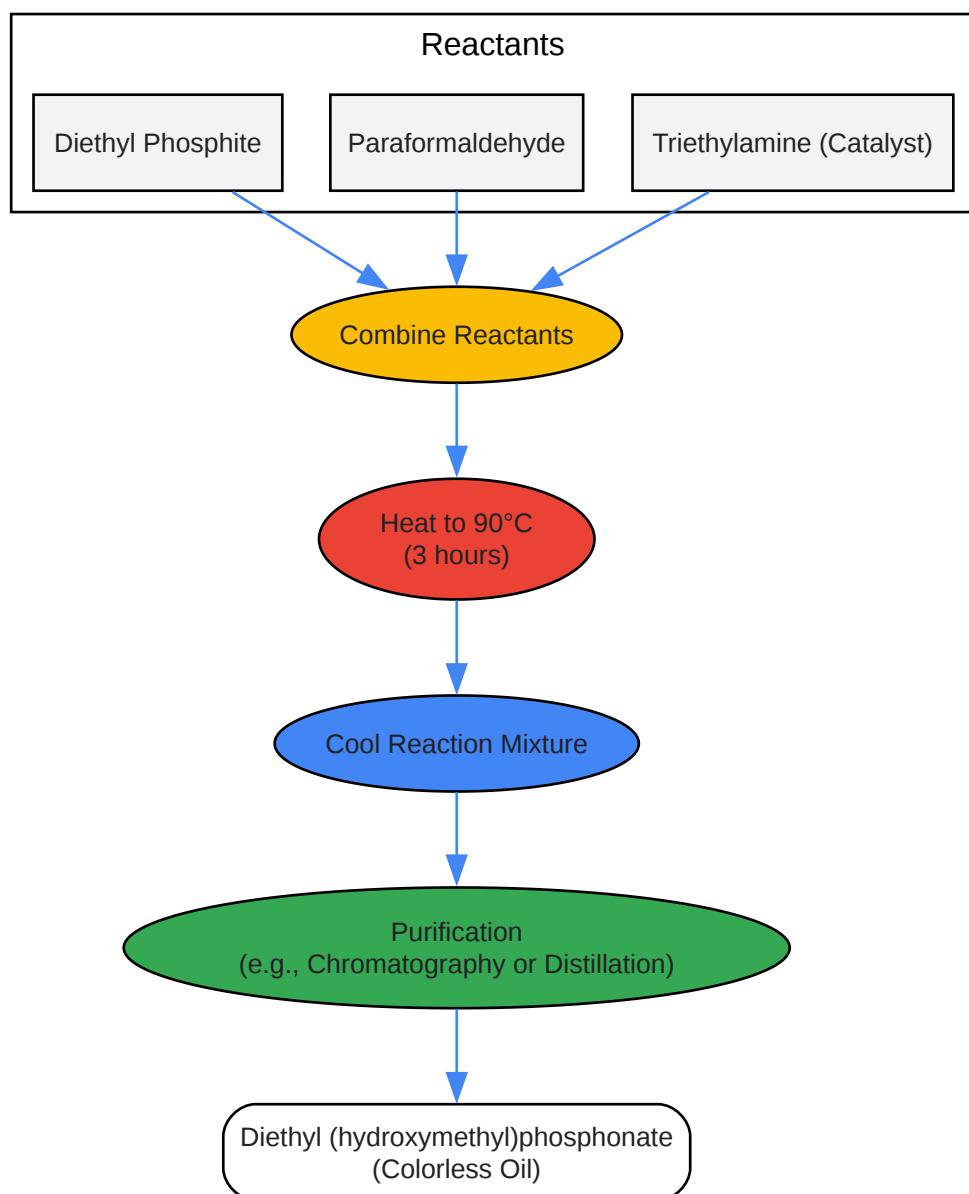
Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of **(Hydroxymethyl)phosphonic acid** and its derivatives.

Technique	Derivative	Key Features	Reference(s)
¹ H NMR	Diethyl (hydroxymethyl)phosphonate	(CDCl ₃): δ 1.35 (t, 6H, OCH ₂ CH ₃), 3.91 (dd, 2H, HOCH ₂ P), 4.13-4.24 (m, 4H, OCH ₂ CH ₃), 4.81-4.86 (m, 1H, HOCH ₂ P)	[9]
¹³ C NMR	Diethyl (hydroxymethyl)phosphonate	(CDCl ₃): δ 16.35 (d, OCH ₂ CH ₃), 56.87 (d, J = 162.21 Hz, HOCH ₂ P), 62.51 (d, OCH ₂ CH ₃)	[9]
³¹ P NMR	Diethyl (hydroxymethyl)phosphonate	(CDCl ₃): δ 24.52	[9]
FTIR (cm ⁻¹)	General Phosphonic Acids	P=O stretching vibrations typically appear in the 900-1200 cm ⁻¹ range. The P-OH stretch is observed around 925 cm ⁻¹ . The spectra show significant changes with pH.	[10][11]
Mass Spec.	General Phosphonic Acids	Often exhibit low sensitivity due to poor ionization efficiency. Derivatization can be used to enhance the signal. Techniques like ESI and MRM are employed.	[12]

Synthesis and Experimental Protocols

(Hydroxymethyl)phosphonic acid and its esters are primarily synthesized through the reaction of a phosphite with formaldehyde or paraformaldehyde. This reaction is often catalyzed by a base.


This protocol is adapted from a common synthetic procedure.[\[9\]](#)[\[13\]](#)

Materials:

- Diethyl phosphite
- Paraformaldehyde
- Triethylamine (catalyst)

Procedure:

- To a stirred suspension of paraformaldehyde (1.00 equivalent) in diethyl phosphite (1.00 equivalent), add triethylamine (0.10 equivalents).
- Heat the resulting suspension to 90 °C. The suspension should become a clear solution and begin to reflux.
- Maintain the reaction at this temperature for three hours.
- After cooling, the product can be purified. One method is flash column chromatography (e.g., using 100% ethyl acetate as eluent) to yield the product as a colorless oil.[\[9\]](#) Alternatively, Kugelrohr distillation can be employed for purification.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of Diethyl (hydroxymethyl)phosphonate.

Biological Activity and Applications

(Hydroxymethyl)phosphonic acid has been identified as an inhibitor of phosphonopyruvate hydrolase (EC 3.11.1.3).^[1] This inhibitory activity suggests its potential role in interfering with specific metabolic pathways. Its structural similarity to glyphosate, a widely used herbicide that inhibits the shikimate pathway, points to its potential relevance in agrochemical research.^[14]

The derivatives of **(Hydroxymethyl)phosphonic acid** are also investigated for their therapeutic potential, including anti-HIV and antiproliferative activities.[4][7]

Conclusion

(Hydroxymethyl)phosphonic acid is a fundamental organophosphorus compound with a rich chemistry. Its synthesis is well-established, and its reactivity allows for the creation of a diverse range of derivatives with applications in medicinal chemistry and materials science. The spectroscopic and physicochemical data provided in this guide serve as a valuable resource for researchers working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Hydroxymethyl)phosphonic acid | CH₅O₄P | CID 75795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (hydroxymethyl)phosphonic acid (CH₅O₄P) [pubchemlite.lcsb.uni.lu]
- 3. Diethyl(hydroxymethyl)phosphonate | (Hydroxymethyl)phosphonic acid diethyl ester | C₅H₁₃O₄P - Ereztech [ereztech.com]
- 4. Diethyl (hydroxymethyl)phosphonate CAS#: 3084-40-0 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethyl (hydroxymethyl)phosphonate | 3084-40-0 [chemicalbook.com]
- 8. US5017306A - Corrosion inhibitor - Google Patents [patents.google.com]
- 9. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Glyphosate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of (Hydroxymethyl)phosphonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b584854#chemical-properties-of-hydroxymethyl-phosphonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com